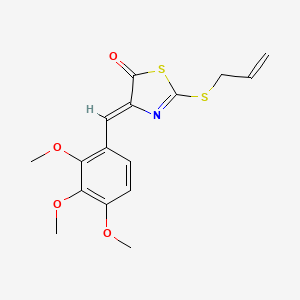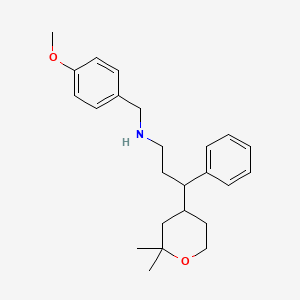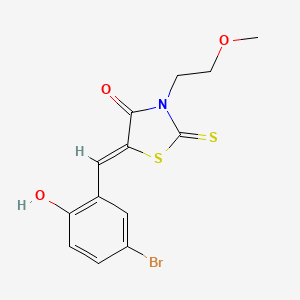![molecular formula C14H24N2O B5170237 (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine, also known as IMPEA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to interact with proteins such as caspase-3, Bax, and Bcl-2, which are involved in apoptosis. It has also been shown to regulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of oxidative stress, and the regulation of neurotransmitter levels. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine in lab experiments is that it has been shown to have low toxicity and minimal side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the exploration of its potential therapeutic applications in other medical conditions, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine can be synthesized through a multi-step process involving the reaction of 3-isopropyl-5-methylphenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting product with 2-(2-aminoethoxy)ethanol. The final product is then obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been studied for its potential therapeutic effects in various medical conditions, including cancer, Alzheimer's disease, and depression. In cancer research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to improve cognitive function and reduce oxidative stress. In depression research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are known to play a role in mood regulation.
Propiedades
IUPAC Name |
N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11(2)13-8-12(3)9-14(10-13)17-7-6-16-5-4-15/h8-11,16H,4-7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWHEDGYXVUXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNCCN)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5170194.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)

